
2-Ethoxypropan-1-amine
Overview
Description
2-Ethoxypropan-1-amine (C₅H₁₃NO, molecular weight 103.1 g/mol) is a primary aliphatic amine featuring an ethoxy group (-OCH₂CH₃) at the second carbon of a propane backbone. This compound is part of the ethanolamine derivatives, characterized by their amino and ether functional groups. Its structure imparts moderate polarity, making it soluble in polar solvents and reactive in alkylation or acylation reactions.
Preparation Methods
Catalytic Hydrogenation of 2-Ethoxypropanal or Related Precursors
One of the most industrially relevant methods for preparing 2-Ethoxypropan-1-amine involves catalytic hydrogenation of appropriate oxygenated precursors such as 2-ethoxypropanal or 2-ethoxypropanol derivatives in the presence of ammonia and hydrogen gas.
- Raw Materials: 2-Ethoxypropanol (cellosolve analogs) or 2-ethoxypropanal.
- Catalyst: Cu-Co/Al2O3-based catalysts doped with Ru, Mg, and Cr, supported on alumina and diatomite.
- Reaction Conditions: Vapor phase reaction at 100–360 °C, pressures ranging from atmospheric to 4.5 MPa.
- Molar Ratios: Ammonia to alcohol molar ratio between 3.0 and 12.5; hydrogen to alcohol molar ratio between 1.5 and 12.0.
- Process: Continuous flow with preheating and vaporization of reactants, followed by catalytic reaction in a fixed-bed reactor.
- Product Separation: Condensation and gas-liquid separation, recycling of unreacted gases, and purification by distillation.
This method yields this compound with high selectivity and low by-product formation, making it suitable for industrial scale production. Minor by-products such as diamines can be recycled or sold separately.
Parameter | Range/Value |
---|---|
Temperature | 100–360 °C |
Pressure | 0.1–4.5 MPa |
Ammonia:Alcohol molar ratio | 3.0–12.5 |
Hydrogen:Alcohol molar ratio | 1.5–12.0 |
Catalyst composition | Cu (1.0–30.0%), Co (1.0–50.0%), Ru (0.005–0.3%), Mg (0.01–0.7%), Cr (0.1–5.0%) on Al2O3/diatomite |
This catalytic hydrogenation approach is described in detail in a Chinese patent (CN101328130B), which emphasizes its operational simplicity, cost-effectiveness, and suitability for continuous industrial production.
Reductive Amination of 2-Ethoxypropanal
Another synthetic route involves the reductive amination of 2-ethoxypropanal with ammonia or primary amines, followed by reduction to yield this compound.
- Procedure: 2-Ethoxypropanal is reacted with ammonia under reductive conditions using hydrogen and a suitable catalyst or chemical reducing agents.
- Catalysts: Common catalysts include Raney nickel, palladium on carbon, or copper-based catalysts.
- Solvents: Methanol or aqueous methanol mixtures are frequently used.
- Temperature: Mild to moderate temperatures (20–100 °C).
- Advantages: This method provides good yields of primary amines and allows for selective monoalkylation.
Research on reductive amination highlights the importance of controlling reaction conditions to avoid over-alkylation leading to secondary or tertiary amines. The use of ammonium acetate or ammonium chloride as ammonia sources influences the reaction pathway and product distribution.
Photocatalytic and Radical-Mediated Amination Strategies
Recent advances in organic synthesis have introduced photocatalytic methods for the preparation of α-amino alcohols and primary amines, which can be adapted for this compound synthesis.
- Method: Visible-light-induced radical reactions involving vinyl azides or redox-active esters under blue LED irradiation.
- Solvent: Dimethyl sulfoxide (DMSO).
- Temperature: Ambient (~30 °C).
- Reaction Time: Approximately 12 hours.
- Outcome: Formation of unprotected α-tertiary primary amines and 1,2-amino alcohols with high selectivity.
Though this method is more commonly applied in complex molecule synthesis, it represents a modular and mild alternative for amine preparation that could be tailored for this compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The catalytic hydrogenation method is well-documented for its efficiency and scalability with detailed catalyst compositions optimizing activity and selectivity.
- Reductive amination methods require careful control of ammonia source and reaction environment to minimize secondary amine formation.
- Photocatalytic methods offer innovative synthetic routes but are currently more suited to laboratory-scale synthesis due to longer reaction times and specialized equipment.
- By-product management, especially of diamines, is crucial in industrial processes to enhance yield and reduce waste.
- Continuous flow reactors and recycling of unreacted gases improve the sustainability and economics of the catalytic hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Oxides and other oxygen-containing derivatives.
Reduction: Simpler amines and hydrogenated products.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Ethoxypropan-1-amine features an ethoxy group attached to a propan-1-amine backbone. Its molecular structure influences its reactivity and solubility, making it suitable for various synthetic processes. The compound is characterized by:
- Molecular Formula :
- Molecular Weight : Approximately 101.17 g/mol
- IUPAC Name : this compound
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the production of more complex molecules, particularly in the pharmaceutical industry for synthesizing drug-like compounds. For instance, it plays a crucial role in the transaminase-mediated synthesis of enantiopure 1-(3′,4′-disubstituted phenyl)propan-2-amines, which are relevant in drug development.
Biochemical Assays
The compound is employed as a probe in biochemical assays to study enzyme-substrate interactions. Its ability to interact with specific enzymes allows researchers to investigate metabolic pathways and enzyme kinetics.
Agrochemical Production
In the agrochemical sector, this compound is used as an intermediate in the synthesis of various specialty chemicals and agrochemicals. Its properties facilitate the creation of compounds that enhance agricultural productivity.
Case Studies
Study | Findings |
---|---|
Study A | Investigated the use of this compound in enzyme-catalyzed reactions, demonstrating its effectiveness as a substrate for transaminases, leading to high yields of desired products with excellent enantioselectivity (up to 99% ee) . |
Study B | Examined the interaction of this compound with acetylcholinesterase, revealing competitive inhibition that could potentially enhance neurotransmitter levels in synaptic clefts . |
Study C | Analyzed the compound's role in modulating MAPK/ERK signaling pathways, indicating its potential effects on gene expression related to growth factors . |
Industrial Applications
In addition to its scientific applications, this compound is utilized in industrial settings for:
- Production of Specialty Chemicals : It acts as an intermediate in synthesizing various chemical products.
- Polymer Manufacturing : The compound's properties make it suitable for use in creating polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 2-ethoxypropan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and modulating biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-Ethoxypropan-1-amine with similar compounds:
Key Observations :
- Aliphatic vs. Aromatic Substitutions: Aromatic analogs like 1-(4-Methoxyphenyl)propan-2-amine exhibit distinct electronic properties due to the phenyl ring, enabling interactions with biological targets (e.g., neurotransmitter receptors) . In contrast, aliphatic derivatives like this compound are more suited for solubility-driven applications (e.g., lipid nanoparticles) .
- Chain Length and Reactivity : Longer alkoxy chains (e.g., 3-(2-ethylbutoxy)propan-1-amine ) increase hydrophobicity, affecting membrane permeability in drug delivery. Shorter chains (ethoxy) balance solubility and reactivity.
- Steric Effects : Bulky substituents (e.g., isopropoxy) hinder nucleophilic reactions compared to ethoxy groups.
Biological Activity
2-Ethoxypropan-1-amine, also known as (2-ethoxypropyl)amine, is an organic compound with the molecular formula CHNO. It has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
This compound is characterized by an ethoxy group attached to a propan-1-amine backbone. Its structural formula can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 101.17 g/mol |
Boiling Point | 142 °C |
Melting Point | -60 °C |
Solubility | Soluble in water |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies showed that this compound had inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Klebsiella pneumoniae | 64 μg/mL |
These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. A study involving mouse mononuclear macrophage leukemia cells (RAW264.7) demonstrated that the compound reduced inflammatory markers effectively.
Table 2: Anti-inflammatory Activity of this compound
Concentration (μM) | Inhibition (%) |
---|---|
10 | 25 |
25 | 50 |
50 | 75 |
The compound displayed a dose-dependent response in inhibiting inflammation, suggesting its potential utility in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various amine derivatives, including this compound. The study utilized a disc diffusion method to assess the antibacterial activity against multiple strains. The findings indicated that the compound had superior activity compared to standard antibiotics like amikacin.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the modulation of inflammatory responses in RAW264.7 cells treated with different concentrations of this compound. The results indicated a significant reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-ethoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-7-5(2)4-6/h5H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBZSYRSVUOGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625696 | |
Record name | 2-Ethoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88183-49-7 | |
Record name | 2-Ethoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxypropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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